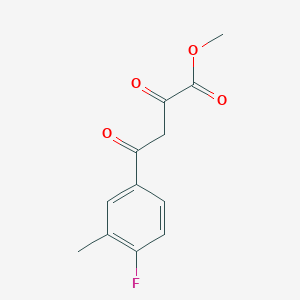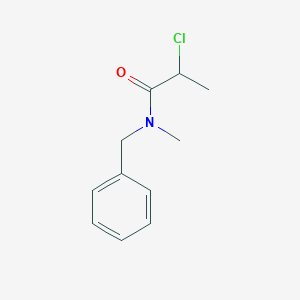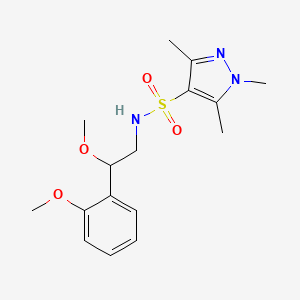![molecular formula C12H9F3N2O2 B2933871 N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 923801-02-9](/img/structure/B2933871.png)
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) . This code represents the molecular structure of the compound, including the positions of the atoms and the bonds between them .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds structurally related to N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide, have significant potential in biorenewable chemical production due to their versatility as precursors for industrial chemicals. Research highlights the effects of saturated, straight-chain carboxylic acids on microbial inhibitors, crucial for fermentative production using engineered microbes. This understanding aids in metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
LC-MS/MS Study of Degradation Processes
A study on Nitisinone, a compound sharing similar functional groups with this compound, employed LC-MS/MS to determine stability under various conditions, identifying major degradation products and their stability. This research provides insights into the properties and potential environmental and health impacts of related compounds, contributing to a better understanding of their behavior and applications in medical fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include structural motifs similar to this compound, offers insights into their degradation pathways, half-lives, and potential environmental impacts. This review emphasizes the importance of understanding the degradation behavior of such compounds for assessing environmental fate and the development of strategies to mitigate their effects (Liu & Avendaño, 2013).
Furan Fatty Acids: Health Implications
Furan fatty acids, structurally related to this compound, have been studied for their health benefits, including antioxidant and anti-inflammatory activities. However, their metabolite CMPF's role in health remains controversial, with studies suggesting both positive and negative health implications. This review addresses the balance of evidence, suggesting that, overall, furan fatty acids could be beneficial to health (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
Future Directions
The future directions for research on “N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” are not specified in the search results. Given its structural similarity to other bioactive compounds , it could be of interest in various areas of research, including medicinal chemistry, drug discovery, and proteomics research . Further studies would be needed to explore its potential applications and to fully understand its properties and mechanisms of action.
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLOLOPZMOQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
